molecular formula C13H14N2O3S B11847465 2-((3-Ethyl-6-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetic acid

2-((3-Ethyl-6-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetic acid

Cat. No.: B11847465
M. Wt: 278.33 g/mol
InChI Key: NJPAUBZGGBOIGW-UHFFFAOYSA-N
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Description

2-((3-Ethyl-6-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetic acid is an organic compound that belongs to the class of quinazolinone derivatives. Quinazolinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-Ethyl-6-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetic acid typically involves the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Thioether Formation:

    Acetic Acid Derivatization:

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

2-((3-Ethyl-6-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetic acid undergoes various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The quinazolinone core can be reduced to its corresponding dihydroquinazoline using reducing agents like sodium borohydride.

    Substitution: The acetic acid moiety can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of esters or amides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Alcohols, amines, and other nucleophiles

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Dihydroquinazoline derivatives

    Substitution: Esters, amides

Scientific Research Applications

2-((3-Ethyl-6-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s quinazolinone core is known for its biological activities, making it a candidate for studying antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its diverse biological activities.

    Industry: It can be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-((3-Ethyl-6-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.

    Pathways: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-((3-Ethyl-6-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamide
  • 2-((3-Ethyl-6-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)propionic acid

Uniqueness

2-((3-Ethyl-6-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetic acid stands out due to its specific acetic acid moiety, which imparts unique chemical properties and biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.

Properties

Molecular Formula

C13H14N2O3S

Molecular Weight

278.33 g/mol

IUPAC Name

2-(3-ethyl-6-methyl-4-oxoquinazolin-2-yl)sulfanylacetic acid

InChI

InChI=1S/C13H14N2O3S/c1-3-15-12(18)9-6-8(2)4-5-10(9)14-13(15)19-7-11(16)17/h4-6H,3,7H2,1-2H3,(H,16,17)

InChI Key

NJPAUBZGGBOIGW-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)C2=C(C=CC(=C2)C)N=C1SCC(=O)O

Origin of Product

United States

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